molecular formula C22H22N2O3S3 B12020830 N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

Cat. No.: B12020830
M. Wt: 458.6 g/mol
InChI Key: PZUNVPNMMUAUPJ-XMHGGMMESA-N
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Description

N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is a complex organic compound that features a variety of functional groups, including thiazolidinone, thienyl, and acetylphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiazolidinone ring, followed by the introduction of the thienylmethylene group. The final steps involve the acetylation of the phenyl ring and the formation of the hexanamide linkage. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. Purification methods like recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Solvents like acetonitrile and dimethyl sulfoxide are frequently used.

Major Products

Major products from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
  • N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide

Uniqueness

N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is unique due to the presence of the thienyl group, which imparts specific electronic properties and potential biological activities that are distinct from its analogs with different heterocyclic groups.

Properties

Molecular Formula

C22H22N2O3S3

Molecular Weight

458.6 g/mol

IUPAC Name

N-(3-acetylphenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C22H22N2O3S3/c1-15(25)16-7-5-8-17(13-16)23-20(26)10-3-2-4-11-24-21(27)19(30-22(24)28)14-18-9-6-12-29-18/h5-9,12-14H,2-4,10-11H2,1H3,(H,23,26)/b19-14+

InChI Key

PZUNVPNMMUAUPJ-XMHGGMMESA-N

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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